2,3-dibromo-7-iododibenzo-p-dioxin

Description

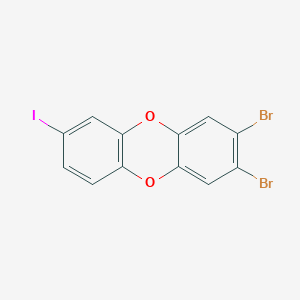

2,3-Dibromo-7-iododibenzo-<i>p</i>-dioxin is a halogenated dibenzo-<i>p</i>-dioxin derivative featuring bromine and iodine substituents at the 2, 3, and 7 positions of its aromatic rings.

Properties

CAS No. |

117333-18-3 |

|---|---|

Molecular Formula |

C12H5Br2IO2 |

Molecular Weight |

467.88 g/mol |

IUPAC Name |

2,3-dibromo-7-iododibenzo-p-dioxin |

InChI |

InChI=1S/C12H5Br2IO2/c13-7-4-11-12(5-8(7)14)17-10-3-6(15)1-2-9(10)16-11/h1-5H |

InChI Key |

SGBICHSMBOYOFD-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |

Canonical SMILES |

C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |

Other CAS No. |

117333-18-3 |

Synonyms |

2-iodo-7,8-dibromodibenzo-1,4-dioxin 2-iodo-7,8-dibromodibenzo-p-dioxin 7-iodo-2,3-dibromodibenzo-p-dioxin |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-Iodo-2,3-dibromodibenzo-p-dioxin typically involves halogenation reactions. One common method is the bromination of dibenzo-p-dioxin followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to ensure selective halogenation. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

7-Iodo-2,3-dibromodibenzo-p-dioxin can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.

Reduction: Reduction reactions can remove halogen atoms, potentially converting the compound back to dibenzo-p-dioxin or other derivatives.

Substitution: Halogen atoms in 7-Iodo-2,3-dibromodibenzo-p-dioxin can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Iodo-2,3-dibromodibenzo-p-dioxin has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other halogenated dibenzo-p-dioxins and related compounds.

Biology: This compound serves as a probe to study the binding affinity of aryl hydrocarbon receptors in different species.

Medicine: Research into its potential toxicological effects helps in understanding the impact of halogenated dioxins on human health.

Industry: It may be used in the development of materials with specific properties, such as flame retardants or other specialized chemicals.

Mechanism of Action

The mechanism of action of 7-Iodo-2,3-dibromodibenzo-p-dioxin involves its interaction with molecular targets such as the aryl hydrocarbon receptor. Upon binding, it can modulate the expression of genes involved in xenobiotic metabolism and other cellular processes. The pathways involved include the activation of cytochrome P450 enzymes, leading to the metabolism of the compound and its potential toxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Patterns and Molecular Properties

The position, number, and type of halogen substituents directly affect molecular weight, polarity, and environmental interactions. Below is a comparative analysis of key analogs:

Key Observations:

- Molecular Weight: The iodine atom in 2,3-dibromo-7-iododibenzo-<i>p</i>-dioxin contributes to a lower molecular weight (~468 g/mol) compared to the tetrabromo-dichloro analog (568.665 g/mol), despite iodine’s larger atomic radius. This discrepancy arises from fewer total halogen substituents .

- Polarity and Chromatography: Bromine and iodine impart distinct polarity profiles. For example, 1,2,6,9-tetrabromo-3,8-dichloro-dibenzo-<i>p</i>-dioxin exhibits a retention time of 22.4 minutes under RTX-5 column conditions (30 m, 0.25 mm ID, 0.25 µm film, 170°C to 320°C at 2°C/min). The iodine in 2,3-dibromo-7-iododibenzo-<i>p</i>-dioxin may alter retention behavior due to its polarizability and van der Waals interactions .

Environmental and Analytical Relevance

- Structural Retention Correlations: Donnelly et al. (1991) demonstrated that brominated and bromo-chloro dioxins exhibit linear relationships between substituent positions and gas chromatography retention indices. For example, bromine at the 2,3,7,8 positions increases retention compared to peripheral substitutions .

- Toxicity Implications: The 7-position is critical in dioxin toxicity (e.g., 2,3,7,8-TCDD). Substitution with iodine at this position may alter receptor-binding affinity compared to chlorine or bromine, though empirical data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.